6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one 6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18919277
InChI: InChI=1S/C30H26Cl2N4O3/c31-20-10-11-24-22(16-20)28(19-6-2-1-3-7-19)29(30(38)33-24)25-17-26(21-8-4-5-9-23(21)32)36(34-25)27(37)18-35-12-14-39-15-13-35/h1-11,16,26H,12-15,17-18H2,(H,33,38)
SMILES:
Molecular Formula: C30H26Cl2N4O3
Molecular Weight: 561.5 g/mol

6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC18919277

Molecular Formula: C30H26Cl2N4O3

Molecular Weight: 561.5 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one -

Specification

Molecular Formula C30H26Cl2N4O3
Molecular Weight 561.5 g/mol
IUPAC Name 6-chloro-3-[3-(2-chlorophenyl)-2-(2-morpholin-4-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C30H26Cl2N4O3/c31-20-10-11-24-22(16-20)28(19-6-2-1-3-7-19)29(30(38)33-24)25-17-26(21-8-4-5-9-23(21)32)36(34-25)27(37)18-35-12-14-39-15-13-35/h1-11,16,26H,12-15,17-18H2,(H,33,38)
Standard InChI Key DXRLIZBIAHMWQH-UHFFFAOYSA-N
Canonical SMILES C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinolin-2(1H)-one core substituted at positions 3, 4, and 6. Key substituents include:

  • A 4,5-dihydro-1H-pyrazole ring at position 3, bearing a 2-chlorophenyl group at position 5.

  • A 2-morpholinoacetyl moiety attached to the pyrazole’s nitrogen at position 1.

  • A chlorine atom at position 6 and a phenyl group at position 4 of the quinolinone ring.

The presence of the morpholinoacetyl group enhances polarity, potentially improving aqueous solubility compared to unmodified quinolinones.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight561.5 g/mol
IUPAC Name6-Chloro-3-[3-(2-chlorophenyl)-2-(2-morpholin-4-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Canonical SMILESC1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl
Topological Polar Surface Area83.9 Ų

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, analogous quinolinones are typically prepared via:

  • Friedländer Annulation: Condensation of 2-aminobenzophenones with ketones to form the quinoline core.

  • Vilsmeier-Haack Reaction: Introduction of chlorine at position 6.

  • Mannich Reaction: Attachment of the pyrazole-morpholinoacetyl unit to position 3.

Critical challenges include regioselectivity in pyrazole functionalization and minimizing racemization during morpholinoacetyl coupling.

Analytical Characterization

Hypothetical characterization methods would involve:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H-NMR peaks at δ 7.2–8.1 ppm for aromatic protons).

  • LC-MS: Verify molecular weight (m/z 561.5 [M+H]⁺).

  • X-ray Crystallography: Resolve stereochemistry of the dihydropyrazole ring.

ParameterPrediction
LogP (Lipophilicity)3.8 (Moderate permeability)
Water Solubility12 μg/mL (Low)
Plasma Protein Binding89% (High)

Therapeutic Applications

  • Anticancer Activity: Quinolinones inhibit topoisomerase II; pyrazoles modulate apoptosis pathways.

  • Antimicrobial Effects: Chlorinated aromatics disrupt microbial cell membranes.

  • Anti-inflammatory Action: Morpholinoacetyl groups may suppress NF-κB signaling.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Develop scalable routes with >70% yield.

  • In Vitro Screening: Test against NCI-60 cancer cell lines and Gram-positive/Gram-negative bacteria.

  • ADMET Profiling: Assess hepatic metabolism (CYP450 isoforms) and cardiotoxicity (hERG channel binding).

Structural Analogues

Comparing this compound to CA2593450A1 (a patented indole-quinoline hybrid) reveals shared motifs, suggesting potential cross-activity in viral inhibition.

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